molecular formula C15H19NO5 B15225718 (Benzo-15-crown-5)-4'-carbonitrile

(Benzo-15-crown-5)-4'-carbonitrile

Cat. No.: B15225718
M. Wt: 293.31 g/mol
InChI Key: MWZQNDKERCFKNZ-UHFFFAOYSA-N
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Description

2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15-carbonitrile is a complex organic compound with the molecular formula C14H20O5. It is also known as a derivative of benzo-15-crown-5, a type of crown ether. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. They are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications .

Preparation Methods

The synthesis of 2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15-carbonitrile typically involves the reaction of benzo-15-crown-5 with appropriate reagents under specific conditions. One common method involves the use of hexamethylenetetramine in trifluoroacetic acid to introduce the carbonitrile group . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness .

Chemical Reactions Analysis

2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15-carbonitrile can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15-carbonitrile primarily involves its ability to form stable complexes with cations. The ether groups within the compound’s ring structure can coordinate with metal ions, stabilizing them through electrostatic interactions. This complexation can affect various molecular targets and pathways, depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15-carbonitrile include other crown ethers such as:

Biological Activity

(Benzo-15-crown-5)-4'-carbonitrile is a derivative of benzo-15-crown-5, a well-known macrocyclic compound that exhibits significant biological activity due to its ability to selectively bind cations. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a crown ether structure that allows it to form complexes with various metal ions. The presence of the carbonitrile group enhances its reactivity and potential biological interactions. The molecular formula can be represented as C₁₅H₁₃N₁O₅, indicating the presence of five oxygen atoms within the crown structure.

The biological activity of this compound primarily relies on its ability to coordinate with metal ions, which can influence various biochemical pathways. The binding affinity for specific cations, such as sodium and potassium ions, allows it to modulate physiological processes, including enzyme activity and ion transport across cell membranes.

Binding Affinity

Recent studies have demonstrated that this compound exhibits high selectivity for sodium ions over other cations. This selectivity is crucial for its function in biological systems, particularly those involving neurotransmission and muscle contraction.

Antimicrobial Activity

Research indicates that compounds derived from benzo-15-crown-5 exhibit antimicrobial properties. A study highlighted the effectiveness of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes through ion transport interference.

Anticancer Properties

In vitro studies have shown that this compound possesses cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with metal ions that play a role in cell signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A study published in 2023 evaluated the antimicrobial efficacy of this compound against biofilm-forming bacteria. The results indicated a significant reduction in biofilm formation at concentrations as low as 50 µg/mL, suggesting its potential as an antibacterial agent in clinical settings .
  • Cytotoxicity Against Cancer Cells : In another investigation, this compound was tested on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 25 µM, indicating substantial cytotoxicity. Mechanistic studies revealed that it triggered mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production .

Data Tables

Activity TypeTarget Organism/Cell LineConcentration (µg/mL)Effect Observed
AntimicrobialStaphylococcus aureus50Biofilm reduction
AntimicrobialEscherichia coli100Inhibition of growth
CytotoxicityMCF-7 (Breast Cancer)25Induction of apoptosis

Properties

Molecular Formula

C15H19NO5

Molecular Weight

293.31 g/mol

IUPAC Name

2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17-carbonitrile

InChI

InChI=1S/C15H19NO5/c16-12-13-1-2-14-15(11-13)21-10-8-19-6-4-17-3-5-18-7-9-20-14/h1-2,11H,3-10H2

InChI Key

MWZQNDKERCFKNZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCOC2=C(C=C(C=C2)C#N)OCCOCCO1

Origin of Product

United States

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